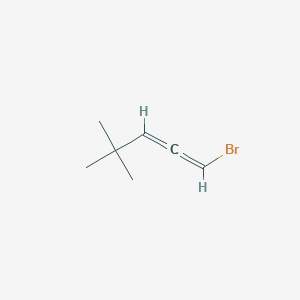

1,2-Pentadiene, 1-bromo-4,4-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,2-Pentadiene, 1-bromo-4,4-dimethyl-” is a chemical compound with the molecular formula C7H11Br . It is a type of diene, which is a hydrocarbon chain that has two double bonds . The double bonds in this compound may or may not be adjacent to each other .

Synthesis Analysis

The synthesis of “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” could potentially involve the Diels-Alder reaction . This reaction is a [4 + 2] cycloaddition that results in the formation of a six-membered ring . It usually occurs when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups .Molecular Structure Analysis

The molecular structure of “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” involves two double bonds and a bromine atom . The double bonds can have varying effects on the compound’s reactivity and stability . The positioning of the pi orbitals and the ability for overlap to occur can strengthen the single bond between the two double bonds .Chemical Reactions Analysis

The chemical reactions involving “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” could be influenced by the nature of its double bonds. Conjugated dienes, which are two double bonds separated by a single bond, are more stable than nonconjugated and cumulated dienes . This stability is due to factors such as the delocalization of charge through resonance and hybridization energy .Mecanismo De Acción

Direcciones Futuras

The future directions for “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” could involve further exploration of its reactivity and stability, as well as its potential applications in various chemical reactions . Additionally, more research could be conducted to determine its specific physical and chemical properties.

Propiedades

InChI |

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h5-6H,1-3H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKVCJBHLHDOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C=CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143008 |

Source

|

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100207-07-6 |

Source

|

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100207076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)

![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)